molecular formula C22H15ClN2O2 B290281 2-(4-Anilinoanilino)-3-chloronaphthoquinone

2-(4-Anilinoanilino)-3-chloronaphthoquinone

Cat. No. B290281
M. Wt: 374.8 g/mol
InChI Key: BUDJJOFTUPGGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Anilinoanilino)-3-chloronaphthoquinone (AACNQ) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a member of the naphthoquinone family and has been found to have significant biological activity.

Mechanism of Action

The mechanism of action of 2-(4-Anilinoanilino)-3-chloronaphthoquinone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and repair. 2-(4-Anilinoanilino)-3-chloronaphthoquinone has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
2-(4-Anilinoanilino)-3-chloronaphthoquinone has been found to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 2-(4-Anilinoanilino)-3-chloronaphthoquinone has also been found to have antibacterial and antifungal activity and has been shown to be effective against a wide range of microorganisms. In addition, 2-(4-Anilinoanilino)-3-chloronaphthoquinone has been found to have antioxidant properties and has been shown to protect against oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

2-(4-Anilinoanilino)-3-chloronaphthoquinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(4-Anilinoanilino)-3-chloronaphthoquinone is also soluble in organic solvents, which makes it easy to dissolve in various solutions. However, 2-(4-Anilinoanilino)-3-chloronaphthoquinone has some limitations for lab experiments. It is a toxic compound that can be harmful to human health if not handled properly. In addition, 2-(4-Anilinoanilino)-3-chloronaphthoquinone has a short half-life, which limits its use in long-term experiments.

Future Directions

There are several future directions for the research on 2-(4-Anilinoanilino)-3-chloronaphthoquinone. One direction is the development of novel anticancer drugs based on 2-(4-Anilinoanilino)-3-chloronaphthoquinone. Another direction is the development of antibiotics based on 2-(4-Anilinoanilino)-3-chloronaphthoquinone to combat the growing problem of antibiotic resistance. Furthermore, the antioxidant properties of 2-(4-Anilinoanilino)-3-chloronaphthoquinone can be further explored for the development of drugs to treat oxidative stress-related diseases. Finally, the mechanism of action of 2-(4-Anilinoanilino)-3-chloronaphthoquinone can be further studied to better understand its biological activity.

Synthesis Methods

2-(4-Anilinoanilino)-3-chloronaphthoquinone can be synthesized by the condensation reaction of 2-amino-3-chloronaphthoquinone with aniline. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a yellow crystalline compound that is soluble in organic solvents such as chloroform and ethanol.

Scientific Research Applications

2-(4-Anilinoanilino)-3-chloronaphthoquinone has been extensively used in scientific research due to its unique properties. It has been found to have potent antitumor activity and has been used in the development of anticancer drugs. 2-(4-Anilinoanilino)-3-chloronaphthoquinone has also been found to have antibacterial and antifungal activity and has been used in the development of antibiotics. In addition, 2-(4-Anilinoanilino)-3-chloronaphthoquinone has been found to have antioxidant properties and has been used in the development of drugs to treat oxidative stress-related diseases.

properties

Molecular Formula

C22H15ClN2O2

Molecular Weight

374.8 g/mol

IUPAC Name

2-(4-anilinoanilino)-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C22H15ClN2O2/c23-19-20(22(27)18-9-5-4-8-17(18)21(19)26)25-16-12-10-15(11-13-16)24-14-6-2-1-3-7-14/h1-13,24-25H

InChI Key

BUDJJOFTUPGGEJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl

Origin of Product

United States

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